Amifloxacin

Antimicrobial susceptibility testing Gram-negative pathogens Fluoroquinolone comparative efficacy

Sourcing a well-characterized fluoroquinolone reference for Gram-negative resistance research is challenging. Amifloxacin (WIN 49375) is a DNA gyrase inhibitor with the lowest MIC₅₀ (4 μg/mL) among seven antibiotics against aminoglycoside-resistant P. aeruginosa. Its unique N-1 methylamino substituent enables chromatographic separation from ciprofloxacin and enrofloxacin in LC-MS/MS methods. Key supply advantages: ≥98% HPLC purity with batch-specific COA; stable at -20°C for long-term storage; available from mg to gram scale for HTS, reference standard, and in vivo PK studies.

Molecular Formula C16H19FN4O3
Molecular Weight 334.35 g/mol
CAS No. 86393-37-5
Cat. No. B1664871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmifloxacin
CAS86393-37-5
Synonyms6-fluoro-1-methylamino-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one-3-carboxylic acid
amifloxacin
Win 49375
Win-49375
Molecular FormulaC16H19FN4O3
Molecular Weight334.35 g/mol
Structural Identifiers
SMILESCNN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)C(=O)O
InChIInChI=1S/C16H19FN4O3/c1-18-21-9-11(16(23)24)15(22)10-7-12(17)14(8-13(10)21)20-5-3-19(2)4-6-20/h7-9,18H,3-6H2,1-2H3,(H,23,24)
InChIKeyRUXPNBWPIRDVTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Amifloxacin: Baseline Overview


Amifloxacin (CAS 86393-37-5, also designated WIN 49375) is a synthetic fluoroquinolone antibacterial agent that inhibits bacterial DNA gyrase (topoisomerase II) [1]. It exhibits broad-spectrum activity against Gram-negative organisms including Enterobacteriaceae and Pseudomonas aeruginosa, with moderate activity against Staphylococcus aureus (MIC ≤2 μg/mL) [2]. Structurally, it features a methylamino substituent at the N-1 position, distinguishing it from related fluoroquinolones such as pefloxacin (which bears an ethyl group at N-1) [3]. Amifloxacin was developed by Sterling-Winthrop (subsequently Sanofi) and advanced to Phase I/II clinical evaluation [4]. The compound demonstrates oral bioavailability, with a mean terminal half-life in humans ranging from 3.58 to 5.78 hours depending on dosing regimen [5].

Amifloxacin vs. Other Fluoroquinolones


Although amifloxacin belongs to the fluoroquinolone class alongside widely used agents such as ciprofloxacin, norfloxacin, and pefloxacin, its distinct N-1 methylamino substitution (versus ethyl in pefloxacin or cyclopropyl in ciprofloxacin) produces quantifiably different antibacterial potency, metabolic fate, and species-specific pharmacokinetics [1]. Direct comparative studies demonstrate that amifloxacin is less active than ciprofloxacin against key pathogens including Mycobacterium tuberculosis (MIC90 0.5 μg/mL for ciprofloxacin versus substantially higher for amifloxacin), yet it exhibits superior activity against aminoglycoside-resistant Pseudomonas aeruginosa compared to six other antibiotics including gentamicin and cefotaxime [2][3]. Furthermore, amifloxacin undergoes N-demethylation to an active metabolite in primates (but not in rodents), a metabolic pathway that differs fundamentally from the elimination routes of comparator fluoroquinolones [4]. These quantitative differences preclude simple substitution based on class membership alone and mandate compound-specific evidence when selecting amifloxacin for research, analytical reference, or specialized applications.

Amifloxacin: Quantitative Comparator Evidence


Enterobacteriaceae In Vitro Activity

In a microdilution MIC susceptibility study evaluating 500 clinical isolates, amifloxacin demonstrated activity equivalent to norfloxacin and lomefloxacin, but was less active than ciprofloxacin [1]. Against Enterobacteriaceae specifically, the in vitro activity of amifloxacin was comparable to that of norfloxacin and pefloxacin, and generally greater than those of tobramycin and cefotaxime [2].

Antimicrobial susceptibility testing Gram-negative pathogens Fluoroquinolone comparative efficacy

Activity vs. Resistant Pseudomonas aeruginosa

In a direct comparative study against aminoglycoside-resistant Pseudomonas aeruginosa isolates, amifloxacin demonstrated the lowest 50% minimum inhibitory concentration (MIC50) among seven antibiotics tested, with a value of 4 μg/mL [1]. Comparators included ampicillin, aztreonam, cefotaxime, cephalexin, cinoxacin, and gentamicin.

Antibiotic resistance Pseudomonas aeruginosa Aminoglycoside resistance MIC determination

Human Pharmacokinetic Profile

A multiple-dose pharmacokinetic study in healthy male volunteers demonstrated that amifloxacin is rapidly absorbed following oral administration, with a mean time to maximum concentration (Tmax) of 0.98 hours [1]. The mean terminal half-life ranged from 3.58 to 5.78 hours across dosing regimens of 200 mg q12h to 800 mg q8h [1]. Approximately 53.9% of the administered dose was excreted unchanged in the urine [1].

Clinical pharmacokinetics Oral bioavailability Half-life determination Fluoroquinolone ADME

Primate-Specific N-Demethylation

Amifloxacin undergoes species-dependent metabolism. Following intravenous administration, female rhesus monkeys excreted 54.5% of the dose as unchanged amifloxacin, 12.9% as the N-desmethyl metabolite, and 5.6% as the N-oxide metabolite within 12 hours [1]. In contrast, rats exhibited no detectable N-desmethyl metabolite formation [1]. The N-desmethyl amifloxacin metabolite retained antibacterial activity equivalent to the parent compound against the majority of Gram-negative bacteria tested [2].

Drug metabolism Species-specific metabolism Active metabolite N-demethylation

N-1 Methylamino Structural Feature

Amifloxacin is structurally distinguished from pefloxacin by a methylamino (-NHCH3) substituent at the N-1 position, whereas pefloxacin contains an ethyl (-CH2CH3) group at the same position [1]. Ciprofloxacin features a cyclopropyl group at N-1 [2]. SAR reviews indicate that N-1 substituents influence antibacterial potency, with ethyl and methylamino among optimal substituents, while cyclopropyl confers enhanced activity against Enterobacteriaceae and Pseudomonas [2][3].

Structure-activity relationship Fluoroquinolone chemistry Molecular differentiation N-1 substitution

Amifloxacin: Research Applications


Positive Control for Gram-Negative Screening

Based on direct comparative evidence showing amifloxacin's activity equivalent to norfloxacin and pefloxacin against Enterobacteriaceae, and greater than tobramycin and cefotaxime [1], this compound serves as a calibrated positive control in antimicrobial susceptibility assays. Its well-characterized MIC values against reference strains enable assay validation and quality control in high-throughput screening campaigns targeting Gram-negative pathogens [2].

Tool for Aminoglycoside-Resistant P. aeruginosa

The finding that amifloxacin exhibits the lowest MIC50 (4 μg/mL) among seven tested antibiotics against aminoglycoside-resistant Pseudomonas aeruginosa [3] positions it as a valuable tool compound for investigating efflux pump-mediated resistance, porin alterations, and gyrase mutation profiles in resistant P. aeruginosa models. Its activity against strains with defined resistance genotypes supports mechanistic resistance research.

Analytical Reference Standard for HPLC

Amifloxacin's distinct N-1 methylamino substituent provides chromatographic differentiation from common fluoroquinolones (e.g., ciprofloxacin, enrofloxacin) [4]. Its human PK profile—53.9% urinary excretion as unchanged drug, Tmax 0.98 h [5]—establishes relevance as a reference standard in LC-MS/MS methods for detecting fluoroquinolone residues in biological matrices, food safety monitoring, and environmental sample analysis [6].

N-Demethylation Pathway Probe

The documented species divergence in amifloxacin metabolism—N-desmethyl metabolite production in primates (12.9% of dose) but not in rodents [7], with the metabolite retaining antibacterial activity equivalent to parent compound [8]—makes amifloxacin an ideal probe for studying cytochrome P450-mediated N-demethylation, interspecies scaling of drug metabolism, and the pharmacological contribution of active metabolites in fluoroquinolone disposition.

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